N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide
Description
N-Benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide is a synthetic chromene derivative characterized by a benzopyranone core fused to a naphthalene system (benzo[f]chromene). The carboxamide group at the 2-position is substituted with a benzyl moiety, distinguishing it from other analogs. Chromene derivatives are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
The synthesis of this compound follows a two-step procedure:
Formation of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid via condensation of Meldrum’s acid and 2-hydroxy-1-naphthaldehyde in ethanol with pyridine catalysis (93.1% yield) .
Conversion to the carboxamide by reacting the acid chloride intermediate with benzylamine in dichloromethane and triethylamine, followed by purification via column chromatography .
Key spectral data (inferred from analogs):
- ¹H-NMR: Aromatic protons in the benzo[f]chromene core (δ 7.5–9.5 ppm), amide proton (δ ~9.8 ppm), and benzyl protons (δ ~4.5 ppm for CH₂, δ ~7.3 ppm for aromatic).
- ESI-HRMS: Expected m/z ~360.12 [M + H]⁺ (based on molecular formula C₂₁H₁₅NO₃).
Properties
IUPAC Name |
N-benzyl-3-oxobenzo[f]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c23-20(22-13-14-6-2-1-3-7-14)18-12-17-16-9-5-4-8-15(16)10-11-19(17)25-21(18)24/h1-12H,13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDDCEIKPJDXNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358396 | |
| Record name | F0341-0290 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64468-27-5 | |
| Record name | F0341-0290 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide typically involves a multi-step process. One common method starts with the Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde with Meldrum’s acid to form 3-oxo-3H-benzo[f]chromene-2-carboxylic acid . This intermediate is then subjected to amidation with benzylamine under appropriate conditions to yield the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Medicine: Due to its potential biological activities, it is being explored for therapeutic applications, particularly in cancer treatment.
Industry: The compound’s unique structural features make it useful in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by elevating intracellular reactive oxygen species levels and arresting the cell cycle . The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate cellular processes makes it a promising candidate for further research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The carboxamide derivatives vary in the substituent attached to the nitrogen atom. Key examples include:
Trends :
- Steric hindrance : Bulky groups (e.g., tert-butyl in 5c ) reduce reaction yields.
- Electronic effects : Electron-withdrawing groups (e.g., CF₃ in 5f ) lower melting points compared to electron-donating groups (e.g., OCH₃ in 5d ).
Comparison with Ester Derivatives
Ester analogs (6a–g) exhibit distinct properties due to their alkoxy groups:
| Compound ID | Substituent | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 6a | Methyl | 92.1 | 161.6–163.2 | |
| 6b | Ethyl | 93.1 | 116.6–118.1 | |
| 6d | Isopropyl | 85.2 | 95.2–97.9 |
Trend : Longer alkyl chains reduce melting points, likely due to decreased crystallinity.
Structural and Functional Insights
- Core Structure : The benzo[f]chromene scaffold provides rigidity and planar aromaticity, facilitating π-π interactions in biological targets .
- Amide vs. Ester : Carboxamides generally exhibit higher thermal stability and biological relevance compared to esters due to hydrogen-bonding capability .
- Substituent Diversity : Electron-deficient aryl groups (e.g., CF₃ in 5f ) may enhance binding to hydrophobic pockets in enzymes, while electron-rich groups (e.g., OCH₃ in 5d ) improve solubility .
Biological Activity
N-benzyl-3-oxo-3H-benzo[f]chromene-2-carboxamide is a synthetic organic compound that belongs to the chromene class of compounds. This class is noted for its diverse biological activities, and this particular compound has been the subject of research due to its potential therapeutic applications, particularly in oncology.
Antiproliferative Properties
This compound has demonstrated significant antiproliferative activity against various human cancer cell lines, particularly non-small cell lung cancer (NSCLC) cell lines such as A549 and NCI-H460. Research indicates that this compound induces a dose- and time-dependent inhibition of cell proliferation, affecting key biochemical pathways related to cell cycle regulation and apoptosis induction.
The mechanism by which this compound exerts its biological effects involves the following pathways:
- Cell Cycle Arrest : The compound causes arrest in the G1/S phase of the cell cycle, preventing cancer cells from progressing to mitosis.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, which is critical for reducing tumor growth.
- Reactive Oxygen Species (ROS) Elevation : The treatment with this compound leads to increased levels of intracellular ROS, which can damage cellular components and trigger apoptotic pathways.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Case Study 1: Anticancer Activity
In a study focused on NSCLC, this compound was administered to A549 and NCI-H460 cells. The results indicated a marked reduction in cell viability at concentrations as low as 10 μM, with flow cytometry analysis confirming an increase in apoptotic cells post-treatment.
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound's ability to induce apoptosis was mediated through the activation of caspase pathways, specifically caspase-3 and caspase-9, which are crucial for executing the apoptotic program in cells. Moreover, the elevation of ROS was linked to mitochondrial dysfunction, a common pathway exploited by anticancer agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
